5-(Thiophen-2-yl)oxolan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75288-37-8 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C8H8O2S/c9-8-4-3-6(10-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2 |
InChI Key |
MPMPCWXQGRZREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1C2=CC=CS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Thiophen 2 Yl Oxolan 2 One and Analogous Thiophene Substituted Oxolanones
Strategic Retrosynthetic Analysis of the 5-(Thiophen-2-yl)oxolan-2-one Skeleton
A retrosynthetic analysis of this compound reveals several logical disconnections to identify potential starting materials. The most straightforward approach involves disconnecting the lactone ring and the bond connecting the thiophene (B33073) moiety to the lactone core.
C-O Bond Disconnection (Lactone Ring Opening): A primary retrosynthetic step is the disconnection of the ester bond within the oxolanone ring. This transforms the target lactone into its corresponding open-chain precursor, 4-hydroxy-4-(thiophen-2-yl)butanoic acid. This hydroxy acid is known to readily cyclize to the γ-lactone, often spontaneously or under mild acidic conditions.
C-C Bond Disconnection (Thiophene-Side Chain): Further disconnection of the 4-hydroxy-4-(thiophen-2-yl)butanoic acid precursor is considered. A functional group interconversion (FGI) reveals that the secondary alcohol can be derived from the reduction of a ketone. This leads to the key intermediate, 4-oxo-4-(thiophen-2-yl)butanoic acid. This keto-acid is a pivotal precursor, as its synthesis directly connects to a powerful aromatic substitution reaction.
Friedel-Crafts Disconnection: The bond between the thiophene ring and the carbonyl carbon of the butanoic acid chain is a prime candidate for disconnection via a Friedel-Crafts acylation reaction. This breaks the molecule down into two simple and commercially available starting materials: thiophene and a four-carbon electrophilic acylating agent, such as succinic anhydride (B1165640).
This analysis highlights a convergent synthetic strategy where the main carbon skeleton is constructed first via a Friedel-Crafts reaction, followed by functional group manipulations (reduction and cyclization) to yield the final lactone product.
Exploration of Convergent and Divergent Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic routes can be devised. These pathways primarily revolve around the method used to construct the C(thiophene)-C(side-chain) bond and the subsequent formation of the lactone ring.
The Friedel-Crafts acylation is a cornerstone reaction for attaching acyl groups to aromatic rings and is highly effective for thiophene. nih.gov The reaction between thiophene and an acylating agent like succinic anhydride in the presence of a Lewis acid catalyst is a direct method for forming the carbon skeleton of the target molecule.
The acylation of thiophene exhibits high regioselectivity, with the electrophile preferentially attacking the C2 position. stackexchange.comechemi.com This selectivity is attributed to the superior stabilization of the positive charge in the reaction intermediate when substitution occurs at the C2 (or C5) position, which allows for three resonance structures, compared to only two for C3 attack. stackexchange.comechemi.com This inherent electronic preference of the thiophene ring simplifies the synthesis by yielding primarily the desired 2-substituted isomer. The initial product of this reaction is 4-oxo-4-(thiophen-2-yl)butanoic acid, which is a key intermediate for the subsequent lactonization step.
A robust and common pathway to this compound involves a sequential, multi-step process that offers good control over each transformation. youtube.comyoutube.com
Friedel-Crafts Acylation: The synthesis commences with the Lewis acid-catalyzed acylation of thiophene with succinic anhydride. This reaction forms 4-oxo-4-(thiophen-2-yl)butanoic acid as the primary product.
Ketone Reduction: The keto group of 4-oxo-4-(thiophen-2-yl)butanoic acid is then selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). This step yields 4-hydroxy-4-(thiophen-2-yl)butanoic acid.
Lactonization: The final step is the intramolecular cyclization (lactonization) of the hydroxy acid. This esterification often occurs upon workup under acidic conditions or by gentle heating, as the five-membered γ-lactone ring is thermodynamically favorable.
This sequence represents a convergent approach where the thiophene moiety is introduced early, followed by the construction of the heterocyclic lactone ring.
The 5-position of the oxolanone ring is a stereocenter. Therefore, controlling its stereochemistry is crucial for applications where specific enantiomers are required. Several strategies can be employed to achieve enantioselective synthesis.
One effective method involves the asymmetric reduction of the ketone intermediate, 4-oxo-4-(thiophen-2-yl)butanoic acid. This can be accomplished using chiral reducing agents or, more efficiently, through biocatalysis. Engineered carbonyl reductase enzymes have demonstrated high stereoselectivity in the synthesis of chiral γ- and δ-lactones, achieving up to 99% enantiomeric excess (ee). rsc.org Such enzymatic reductions provide a green and highly effective alternative to traditional chemical methods.
Another approach involves N-heterocyclic carbene (NHC) catalysis, which has been successfully used in the enantioselective synthesis of related β-lactone structures. beilstein-journals.org For instance, NHC-catalyzed formal [2+2] cycloadditions can produce chiral heterocycles with thiophene substituents in good yield and excellent enantioselectivity. beilstein-journals.org While this applies to β-lactones, the principle of using chiral organocatalysts to construct the lactone ring enantioselectively is a key strategy.
Furthermore, methods involving chiral auxiliaries or stereospecific cross-coupling reactions of pre-formed enantioenriched lactones with organometallic thiophene reagents represent alternative, albeit more complex, pathways. acs.orgescholarship.org
Catalytic Systems and Reaction Conditions for Optimized Yield and Selectivity
The choice of catalyst and reaction conditions is paramount in optimizing the synthesis, particularly for the key Friedel-Crafts acylation step.
Lewis acids are essential for activating the acylating agent (e.g., succinic anhydride or an acyl chloride) in the Friedel-Crafts reaction. nih.gov However, thiophene is a sensitive substrate that can undergo polymerization or other side reactions in the presence of strong Lewis acids like aluminum chloride (AlCl₃). google.com The sulfur atom in the thiophene ring can coordinate strongly with the Lewis acid, leading to catalyst deactivation and undesirable byproducts. google.com
To overcome these challenges, milder Lewis acids are often preferred. Zinc halides, such as zinc chloride (ZnCl₂), have been shown to be effective catalysts for the acylation of thiophenes, providing good yields of the desired ketone without significant resinification. google.com Other Lewis acids like tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·Et₂O) are also employed. google.comnih.gov
In addition to traditional Lewis acids, solid acid catalysts like zeolites have emerged as reusable and environmentally benign alternatives. Zeolites such as Hβ have been shown to be excellent catalysts for the Friedel-Crafts acylation of various aromatic compounds, including thiophene, often with high activity and selectivity. researchgate.net
The table below summarizes various catalytic systems used in Friedel-Crafts acylation of thiophene and related reactions.
| Catalyst | Acylating Agent | Substrate | Conditions | Outcome | Reference |
| ZnCl₂ | Acyl Halides | Thiophene | Not specified | Good yield, reduced side reactions compared to AlCl₃ | google.com |
| AlCl₃ | Acyl Halides / Anhydrides | Thiophene | Not specified | Potential for side reactions and complex formation | google.com |
| C25 Zeolite | Acetic Anhydride | Thiophene | 80°C, 5h | 96.3% conversion | researchgate.net |
| BF₃·Et₂O | m-CPBA | Thiophenes | Not specified | Enhanced yields in oxidative cycloadditions | nih.gov |
| Ni(cod)₂ / BPhen | Dimethylzinc | Enantioenriched Lactones | Not specified | Stereospecific Negishi-type cross-coupling | acs.org |
Transition Metal-Catalyzed Cross-Coupling Reactions for Thiophene Linkage
The formation of the crucial carbon-carbon bond between the thiophene ring and the oxolanone (or γ-butyrolactone) core is efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer powerful tools for creating aryl-lactone linkages with high precision.
Palladium-based catalysts are prominent in this field. For instance, the palladium-catalyzed asymmetric α-arylation of silyl (B83357) enolates derived from γ-butyrolactone provides a direct route to aryl-substituted butyrolactones. acs.org Another significant palladium-catalyzed method is the Heck reaction, which can couple thiophenes with cyclic enones. Studies have shown that catalytic systems like Pd/AsPh₃ can facilitate these reactions, where the choice of ligand is critical for directing the reaction's selectivity and avoiding unwanted byproducts. smolecule.com Furthermore, palladium catalysis has been successfully employed in the direct C-H bond arylation of thiophene derivatives with various aryl bromides, offering a more atom-economical approach by avoiding the pre-functionalization of the thiophene starting material. researchgate.net
Copper catalysis presents an alternative and effective strategy. Copper-catalyzed cross-coupling reactions involving 1-arylcyclopropanols and 2-bromo-2,2-dialkyl esters have been shown to produce γ-butyrolactone products. nih.gov This method is compatible with a range of functional groups and heteroaromatics, including thiophene. nih.gov The Liebeskind-Srogl cross-coupling, which utilizes a combination of palladium and a copper thiophenecarboxylate cocatalyst, is another relevant C-C bond-forming reaction that can be adapted for linking thiophene moieties. nih.gov
The table below summarizes key aspects of these transition metal-catalyzed approaches.
| Catalytic System | Catalyst/Ligand | Substrates | Reaction Type | Key Feature |
| Palladium | Pd(OAc)₂ / Phosphine Ligands | γ-Lactone Silyl Enolates, Aryl Triflates | Asymmetric α-Arylation | Direct arylation of the lactone alpha-position. acs.org |
| Palladium | Pd / Arsine Ligands | Cyclic Enones, Thiophenes | Heck Reaction | Ligand choice is crucial for achieving β-heteroarylation. smolecule.com |
| Palladium | Pd(OAc)₂ (ligandless) | Thiophenediazonium salts, Alkenes/Boronic acids | Matsuda-Heck / Suzuki-Miyaura | Proceeds under mild, aerobic conditions at room temperature. researchgate.net |
| Copper | Cu(OTf)₂ / Phenanthroline | 1-Arylcyclopropanols, Bromo-esters | Ring Opening Cross-Coupling | Compatible with heteroaromatics like thiophene. nih.gov |
Application of Organocatalysis in Oxolanone Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems for the synthesis of oxolanones and related heterocyclic structures. These methods often provide high levels of stereocontrol, allowing for the asymmetric synthesis of complex chiral molecules. thieme.de
A prominent class of organocatalysts used for this purpose are cinchona alkaloid derivatives. These chiral bases can promote cascade reactions, which are highly efficient processes that form multiple bonds in a single operation. researchgate.net For example, a stereocontrolled cascade involving a thia-Michael addition followed by an aldol (B89426) reaction and annulation has been developed using bifunctional cinchona alkaloid catalysts. acs.orgacs.orgresearchgate.net This approach allows for the construction of complex polycyclic systems that incorporate both tetrahydrothiophene (B86538) and lactone motifs. acs.orgacs.org
Other organocatalytic systems have also been successfully applied. Chiral N-heterocyclic carbenes (NHCs) can catalyze the umpolung (polarity reversal) addition of α,β-enals to α-keto esters, leading to the formation of γ-butyrolactones with three contiguous stereocenters. researchgate.net Chiral Brønsted acids, such as those derived from BINOL phosphates, are effective in catalyzing asymmetric cyclizations to produce lactones. uinsaizu.ac.id Additionally, the organocatalytic activation of 5-substituted-furan-2(3H)-ones (a type of unsaturated γ-lactone) with a Brønsted base can generate a reactive dienolate. This intermediate can then participate in cycloaddition reactions to form intricate polycyclic products that retain the γ-butyrolactone structure. nih.gov
The following table highlights various organocatalytic strategies for oxolanone synthesis.
| Organocatalyst Type | Example Catalyst | Transformation | Key Feature |
| Chiral Base | Cinchona Alkaloid Derivatives | Thia-Michael/Aldol Cascade | Constructs complex polycyclic systems containing thiophene and lactone rings in a single sequence. researchgate.netacs.orgacs.org |
| N-Heterocyclic Carbene (NHC) | Chiral Triazolium Salt Precursor | Umpolung Addition / Cyclization | Forms γ-butyrolactones with high regio-, diastereo-, and enantiocontrol. researchgate.net |
| Brønsted Acid | Chiral BINOL Phosphates | Asymmetric Cyclization | Promotes enantioselective lactonization through hydrogen bonding activation. uinsaizu.ac.id |
| Brønsted Base | Various Amines | Dienolate Generation / Cycloaddition | Activates furanone pronucleophiles for higher-order cycloaddition reactions. nih.gov |
Mechanistic Investigations of this compound Formation Pathways
Understanding the reaction mechanisms behind the formation of this compound is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Mechanistic studies often combine experimental techniques with computational analysis, such as Density Functional Theory (DFT), to elucidate reaction pathways, intermediates, and transition states. researchgate.netnih.govdcu.ie
In the context of transition metal-catalyzed reactions, the mechanism of a palladium-catalyzed Heck reaction for linking thiophene to an enone is believed to proceed via the oxidative addition of a thiophene C–H bond to a Pd(0) species. smolecule.com This step forms a Pd(II)–thienyl intermediate, which then coordinates with the enone. Subsequent conjugate addition and reductive elimination yield the final coupled product. smolecule.com For other transformations, such as those involving peracid oxidation, evidence suggests the formation of intermediates like Criegee intermediates, which are stabilized by the electron-rich thiophene ring, facilitating rearrangement to the lactone. smolecule.com
For copper-catalyzed pathways, such as the reaction of cyclopropanols, the mechanism may not involve a simple metallo-homoenolate intermediate. nih.gov Instead, it is proposed that the reaction proceeds through the formation of an α,β-unsaturated enone intermediate derived from the cyclopropanol (B106826) starting material. This is followed by a copper-catalyzed intermolecular radical conjugate addition and a subsequent intramolecular radical cyclization onto the ester carbonyl to form the γ-butyrolactone ring. nih.gov
Computational studies using DFT have become an indispensable tool for probing these mechanisms. DFT calculations can model the geometries of reactants, intermediates, and products, as well as calculate their relative energies to map out the reaction profile. nih.govdergipark.org.tr Such studies have been used to investigate the electronic properties of thiophene derivatives, the stability of proposed intermediates, and the activation energies of transition states, providing insights that are often difficult to obtain through experimental means alone. smolecule.comresearchgate.netmdpi.com For example, DFT calculations have shown that the presence of a thiophene substituent can lower the activation energy for rearrangement steps in oxidation reactions. smolecule.com
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound and related compounds is increasingly being guided by the twelve principles of green chemistry, which aim to design chemical processes that are more sustainable, efficient, and environmentally benign. consensus.appprimescholars.com
Several of the advanced synthetic methodologies discussed previously align well with these principles:
Prevention of Waste & Atom Economy : The core principle of preventing waste is addressed by using highly efficient catalytic methods instead of stoichiometric reagents. acs.org Cascade or domino reactions, which are prominent in organocatalysis, are particularly noteworthy as they combine multiple synthetic steps into one pot, thus avoiding the generation of waste associated with the isolation and purification of intermediates. acs.orgresearchgate.netrroij.com Atom economy, which measures how many atoms from the reactants end up in the final product, is maximized in reactions like C-H activation and cycloadditions. acs.org
Catalysis : Both transition metal catalysis and organocatalysis are prime examples of this principle. primescholars.com By using only small, recyclable amounts of a catalyst to generate large quantities of product, these methods significantly reduce waste compared to traditional synthesis. rsc.org
Reduce Derivatives : Green chemistry encourages minimizing or avoiding the use of protecting groups and other temporary modifications. acs.org Direct C-H functionalization, as seen in some palladium-catalyzed couplings, is a key strategy here, as it bypasses the need to pre-functionalize the thiophene ring (e.g., through halogenation), saving steps and reducing waste. smolecule.comrroij.com
Use of Renewable Feedstocks : While specific applications for this compound are still developing, the broader field is moving towards using renewable starting materials, such as those derived from biomass. primescholars.com The γ-butyrolactone scaffold itself is found in numerous natural products, suggesting that biocatalytic and enzymatic routes, which operate under green conditions, are a promising future direction for synthesis. researchgate.netsynthiaonline.com
The table below connects green chemistry principles with the synthetic methods discussed.
| Green Chemistry Principle | Application in Oxolanone Synthesis |
| 1. Prevention & 2. Atom Economy | Use of cascade reactions to reduce intermediate waste. acs.org C-H activation and cycloaddition reactions maximize the incorporation of reactant atoms into the product. smolecule.com |
| 3. Less Hazardous Synthesis | Development of catalytic processes that replace toxic stoichiometric reagents. consensus.app |
| 5. Safer Solvents & Auxiliaries | Moving towards reactions in greener solvents like water or minimizing solvent use altogether. thieme.deprimescholars.com |
| 6. Design for Energy Efficiency | Many catalytic reactions are designed to run at room temperature and pressure, lowering energy demand. researchgate.netacs.org |
| 7. Use of Renewable Feedstocks | Potential for using bio-derived starting materials and enzymatic processes to build the lactone core. researchgate.netprimescholars.com |
| 8. Reduce Derivatives | Direct C-H activation strategies avoid the need for protecting groups and pre-functionalization steps. acs.orgrroij.com |
| 9. Catalysis | Widespread use of both transition metal and organocatalysts to improve efficiency and reduce waste. primescholars.com |
Chemical Reactivity and Transformation Pathways of 5 Thiophen 2 Yl Oxolan 2 One
Reactions Involving the Oxolan-2-one (γ-Lactone) Ring System
The γ-butyrolactone portion of the molecule serves as a versatile electrophilic scaffold, primarily reacting through pathways that involve its ester functionality.
Nucleophilic Ring-Opening Reactions and Derivatization
The strained five-membered lactone ring is susceptible to cleavage by a variety of nucleophiles, leading to a range of functionalized derivatives. This process involves the nucleophilic acyl substitution mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, leading to the opening of the cyclic ester.
Under basic conditions, using nucleophiles such as hydroxide or alkoxide ions, the ring opens to form the corresponding carboxylate salt, which upon acidic workup yields a γ-hydroxy carboxylic acid or ester, respectively. Amines are also effective nucleophiles for this transformation, reacting with the lactone to produce γ-hydroxy amides. rug.nl These reactions are typically carried out in a suitable solvent at room or elevated temperatures and provide a straightforward method for converting the cyclic ester into acyclic structures bearing both a hydroxyl and a carbonyl-derived functional group, while keeping the thiophene (B33073) moiety intact.
Table 1: Nucleophilic Ring-Opening Reactions
| Nucleophile (Nu) | Reagent Example | Product Class |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | γ-Hydroxy Carboxylic Acid |
| Alkoxide | Sodium Methoxide (NaOMe) | γ-Hydroxy Ester |
Ring-Expansion and Ring-Contraction Transformations
Transformations that alter the size of the lactone ring are less common but mechanistically plausible. Ring-expansion reactions could potentially be achieved through specific rearrangements, although this is not a widely documented pathway for simple γ-lactones. Conversely, ring-contraction reactions, such as those involving Favorskii-type rearrangements under specific conditions, could theoretically transform the five-membered ring into a four-membered cyclobutanone derivative, though such reactions are complex and often require highly specific substrates and reagents.
Carbonyl Group Modifications and Reductions
The carbonyl group of the lactone is a key site for chemical modification, particularly through reduction. The outcome of the reduction is highly dependent on the reagent used and the reaction conditions.
Complete Reduction to Diols: Strong reducing agents, most notably Lithium aluminum hydride (LiAlH₄), effect the complete reduction of the lactone. masterorganicchemistry.comadichemistry.com The reaction proceeds via nucleophilic attack of hydride ions, first reducing the ester to an intermediate aldehyde which is immediately further reduced to a primary alcohol. This process cleaves the ester bond and opens the ring, ultimately yielding 4-(thiophen-2-yl)butane-1,4-diol. reddit.com The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).
Partial Reduction to Lactols: A more controlled, partial reduction can be achieved using sterically hindered and less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. organic-synthesis.comchem-station.com When the reaction is carried out at low temperatures, typically -78 °C, the reduction can be stopped at the hemiacetal (or lactol) stage. stackexchange.comnih.gov This yields 5-(thiophen-2-yl)dihydrofuran-2(3H)-ol, a valuable synthetic intermediate that exists in equilibrium with its open-chain tautomer, 4-hydroxy-4-(thiophen-2-yl)butanal.
Table 2: Carbonyl Group Reduction Reactions
| Reagent | Conditions | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | THF, 0 °C to RT | 4-(Thiophen-2-yl)butane-1,4-diol |
Reactivity of the Thiophen-2-yl Moiety
The thiophene ring is an electron-rich aromatic system, significantly more reactive than benzene (B151609) towards electrophiles. pearson.com Substitution reactions preferentially occur at the positions adjacent to the sulfur atom (C2 and C5). In 5-(Thiophen-2-yl)oxolan-2-one, the C2 position is substituted, leaving the C5 position as the most activated and sterically accessible site for further functionalization.
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring
The alkyl-lactone substituent at the C2 position is generally considered an activating group that directs incoming electrophiles to the vacant C5 position. This high regioselectivity is a hallmark of thiophene chemistry. stackexchange.comechemi.com
Nitration: Thiophene rings are sensitive to strongly acidic and oxidizing conditions, so nitration must be carried out under milder conditions than those used for benzene. stackexchange.com A common method involves using nitric acid in acetic anhydride (B1165640), which generates the nitronium ion (NO₂⁺) in a less aggressive medium. orgsyn.orggoogle.com This reaction would yield 5-(5-nitrothiophen-2-yl)oxolan-2-one.
Halogenation: Halogenation with bromine or chlorine can proceed rapidly, often without a Lewis acid catalyst, to selectively install a halogen atom at the C5 position.
Friedel-Crafts Acylation: This reaction, which introduces an acyl group, can be performed using an acyl chloride or anhydride with a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which are milder than aluminum chloride (AlCl₃). tsijournals.comgoogle.com This would produce, for example, 5-(5-acetylthiophen-2-yl)oxolan-2-one.
Table 3: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product (at C5) |
|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | 5-(5-Nitrothiophen-2-yl)oxolan-2-one |
| Bromination | Br₂ / Acetic Acid | 5-(5-Bromothiophen-2-yl)oxolan-2-one |
Metalation and Palladium-Catalyzed Cross-Coupling Transformations at the Thiophene Unit
The acidity of the C-H protons on the thiophene ring allows for direct deprotonation (metalation) by strong bases. The proton at the C5 position is the most acidic, enabling highly regioselective metalation.
Directed Metalation: Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), typically in an anhydrous solvent like THF at low temperature, results in the deprotonation of the C5 position to form a 2-thienyllithium intermediate. acs.orgwikipedia.org This nucleophilic organometallic species can then be reacted with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups.
Palladium-Catalyzed Cross-Coupling: The C5 position can also be functionalized via palladium-catalyzed cross-coupling reactions. This can be achieved through a two-step sequence involving halogenation (e.g., bromination at C5) followed by a reaction like the Suzuki-Miyaura coupling. In this reaction, the 5-bromo derivative is coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.comnih.gov
Alternatively, modern methods allow for the direct C-H activation and arylation of the C5 position, bypassing the need for a pre-functionalized (halogenated or lithiated) intermediate. rsc.orgorganic-chemistry.org These reactions typically employ a palladium catalyst, a suitable ligand, and an oxidant to couple the thiophene directly with an aryl halide or other coupling partner. acs.org
Oxidation of the Thiophene Ring and Sulfur Heteroatom
The oxidation of this compound can proceed through several pathways, primarily involving the thiophene moiety. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. These transformations result in a loss of aromaticity in the thiophene ring, thereby activating it for further reactions.
The thiophene ring itself is generally stable towards oxidation. pharmaguideline.com However, under specific conditions with potent oxidizing agents, the ring can be cleaved. For instance, treatment with strong acids like hot phosphoric acid can lead to oligomerization, while nitric acid can open the ring to form maleic and oxalic acids. pharmaguideline.com
The oxidation of the sulfur heteroatom is a more common transformation. This process typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents. The initial oxidation product is the corresponding S-oxide (a sulfoxide). This intermediate is often highly reactive and can undergo further oxidation to the S,S-dioxide (a sulfone).
These oxidized thiophene derivatives are no longer aromatic and can act as reactive dienes in cycloaddition reactions. The specific products formed will depend on the reaction conditions and the presence of other reagents.
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| m-CPBA | 5-(1-oxido-thiophen-2-yl)oxolan-2-one (Sulfoxide) | Controlled stoichiometry |
| Excess m-CPBA | 5-(1,1-dioxido-thiophen-2-yl)oxolan-2-one (Sulfone) | Excess oxidizing agent |
| Nitric Acid | Maleic acid, Oxalic acid | Heating |
Chemo- and Regioselectivity in Reactions of this compound
The presence of two distinct reactive moieties in this compound—the electron-rich thiophene ring and the electrophilic carbonyl group of the lactone—gives rise to considerations of chemo- and regioselectivity in its reactions.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the case of this compound, electrophilic reagents are expected to preferentially attack the thiophene ring, while nucleophiles will target the carbonyl carbon of the lactone. For example, in an electrophilic substitution reaction, the thiophene ring would be the site of reaction, leaving the lactone ring intact. Conversely, a nucleophilic acyl substitution would involve the lactone carbonyl, with the thiophene ring acting as a substituent.
Regioselectivity concerns the specific position at which a reaction occurs on a molecule with multiple potential reaction sites. For electrophilic substitution on the thiophene ring of this compound, the reaction is expected to occur predominantly at the C5 position (the carbon adjacent to the sulfur and furthest from the lactone substituent). This is due to the directing effect of the sulfur atom, which stabilizes the cationic intermediate formed during electrophilic attack at the α-positions (C2 and C5). The C2 position is already substituted, making the C5 position the most likely site for substitution.
| Reagent Type | Predicted Site of Reaction | Rationale |
| Electrophile (e.g., Br₂) | C5 of the thiophene ring | Activation of the thiophene ring towards electrophilic substitution, with the C5 position being the most nucleophilic. |
| Nucleophile (e.g., NaOH) | Carbonyl carbon of the oxolan-2-one ring | The carbonyl carbon is the most electrophilic center in the molecule, leading to hydrolysis of the lactone. |
Investigating Rearrangement Reactions and Fragmentations
While specific rearrangement reactions of this compound are not extensively documented, the general reactivity of thiophene and lactone rings allows for the postulation of potential transformations. Under certain conditions, such as in the presence of strong acids or upon photochemical activation, rearrangements involving either of the heterocyclic rings could occur.
Fragmentation pathways of this compound can be predicted based on mass spectrometry principles. In mass spectrometry, the molecule would first be ionized to form a molecular ion. Subsequent fragmentation would likely involve characteristic losses from both the thiophene and the oxolan-2-one rings.
A primary fragmentation pathway for the oxolan-2-one ring would be the loss of CO₂ (44 Da) or the loss of the entire lactone ring as a radical. The thiophene ring can undergo fragmentation through the loss of a neutral acetylene molecule (C₂H₂) or a thioformyl radical (CHS). The fragmentation pattern would provide valuable information for the structural elucidation of the compound and its derivatives.
| Fragmentation Type | Lost Fragment | m/z of Lost Fragment | Predicted Resulting Fragment |
| Decarboxylation of Lactone | CO₂ | 44 | Thiophene-substituted butenyl cation |
| Alpha-cleavage of Lactone | C₂H₄O | 44 | Thienylcarbonyl cation |
| Thiophene Ring Fragmentation | C₂H₂ | 26 | Thiolactone-containing radical cation |
| Thiophene Ring Fragmentation | CHS | 45 | Butyrolactone-substituted cyclopropenyl cation |
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 5 Thiophen 2 Yl Oxolan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-(Thiophen-2-yl)oxolan-2-one, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals. nih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the lactone ring. The three protons of the 2-substituted thiophene ring will appear as a complex multiplet system in the aromatic region (approx. δ 7.0-7.5 ppm). The protons on the γ-butyrolactone ring would include a methine proton at the 5-position (adjacent to both the oxygen and the thiophene ring), which would be significantly downfield (approx. δ 5.5-6.0 ppm) and appear as a multiplet. The two methylene (B1212753) groups at the 3- and 4-positions of the lactone ring would appear as multiplets in the aliphatic region (approx. δ 2.0-3.0 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The most downfield signal would be the carbonyl carbon of the lactone (approx. δ 175-180 ppm). libretexts.org The carbons of the thiophene ring would resonate in the aromatic region (approx. δ 125-150 ppm), with the carbon attached to the lactone ring being distinct. libretexts.org The C-5 carbon of the lactone, bonded to oxygen, would appear around δ 75-85 ppm, while the two methylene carbons would be found further upfield (approx. δ 20-40 ppm). libretexts.org
2D NMR Techniques: To confirm these assignments, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) would be employed to correlate each proton signal with its directly attached carbon atom. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range (2-3 bond) correlations, for instance, between the lactone carbonyl carbon and the protons at C-3 and C-4, definitively establishing the connectivity of the molecular fragments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive table. Column headers can be clicked to sort the data.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O (C2) | - | 175-180 |
| CH₂ (C3) | 2.4-2.8 (m) | 28-35 |
| CH₂ (C4) | 2.2-2.6 (m) | 20-27 |
| CH (C5) | 5.6-6.0 (dd) | 75-85 |
| C (Thiophene C2') | - | 140-145 |
| CH (Thiophene C3') | 7.0-7.1 (dd) | 125-127 |
| CH (Thiophene C4') | 7.1-7.2 (t) | 127-129 |
| CH (Thiophene C5') | 7.4-7.5 (dd) | 126-128 |
Note: Shifts are referenced to TMS in CDCl₃. m = multiplet, dd = doublet of doublets, t = triplet.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₈O₂S), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 168.02. The fragmentation pattern would likely be dominated by cleavages characteristic of both the lactone and thiophene moieties. Key predicted fragmentation pathways include:
Loss of CO₂: Decarboxylation of the lactone ring to yield a fragment at m/z = 124.
Thiophene Ring Fragmentation: The thiophene ring itself is relatively stable, but cleavage of the substituent is common. A major fragment corresponding to the thiophenylmethyl cation [C₅H₅S]⁺ could be observed at m/z = 97.
Lactone Ring Opening: Cleavage within the lactone ring could lead to various smaller fragments. The base peak could arise from a stable thiophene-containing cation. An isomer, (phenylthio)acetic acid, also with the formula C₈H₈O₂S, shows a top peak at m/z 123 in its mass spectrum. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band corresponding to the lactone carbonyl (C=O) stretching vibration, expected in the range of 1760-1780 cm⁻¹. nist.gov Other key absorptions would include the C-O-C stretching of the ester group around 1150-1250 cm⁻¹. Vibrations associated with the thiophene ring would also be present, including aromatic C-H stretching just above 3000 cm⁻¹, and characteristic C=C ring stretching bands in the 1400-1550 cm⁻¹ region. iosrjournals.org The C-S stretching vibration of the thiophene ring is typically weaker and found at lower wavenumbers (600-850 cm⁻¹). iosrjournals.org
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the thiophene moiety are often strong in the Raman spectrum, providing a clear fingerprint. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations and those involving the sulfur atom might be more prominent in the Raman spectrum compared to the IR spectrum.
Table 2: Predicted Key Vibrational Frequencies for this compound This is an interactive table. Column headers can be clicked to sort the data.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |
| Lactone C=O Stretch | 1780-1760 (Strong) | 1780-1760 (Weak) |
| Thiophene C=C Stretch | 1550-1400 | 1550-1400 (Strong) |
| Lactone C-O Stretch | 1250-1150 | 1250-1150 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Structure and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the thiophene ring. The parent thiophene molecule exhibits strong absorption bands below 250 nm, corresponding to π→π* transitions. researchgate.net For 2-substituted thiophenes, these absorption maxima (λ_max) can be slightly shifted. It is predicted that this compound would display a strong absorption band in the range of 230-260 nm. researchgate.netspectrabase.com The lactone moiety itself does not absorb significantly in this region. The exact position and intensity of the absorption would be dependent on the solvent used. Emission (fluorescence) spectroscopy could also be performed, although many simple thiophene derivatives are not strongly fluorescent at room temperature.
X-ray Diffraction Analysis (Single Crystal and Powder) for Definitive Solid-State Structure Determination and Crystal Packing
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. It would confirm the relative stereochemistry if the compound is chiral and reveal the conformation of the lactone ring (typically an "envelope" or "twist" conformation) and the orientation of the thiophene ring relative to the lactone.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze a polycrystalline sample. It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This technique is crucial for identifying different solid-state forms (polymorphs) and for quality control of the bulk material.
Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on data obtained from single-crystal XRD. nih.govnih.gov For this compound, the analysis would likely reveal several key interactions governing the crystal packing:
Hydrogen Bonds: Weak C-H···O hydrogen bonds are expected between the thiophene or lactone C-H groups and the highly electronegative oxygen atoms of the lactone carbonyl group on neighboring molecules.
π-π Stacking: Depending on the packing arrangement, interactions between the electron-rich thiophene rings of adjacent molecules might be observed.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Many organic molecules, including lactones and thiophene derivatives, are known to exhibit polymorphism. It is plausible that this compound could crystallize in different forms depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling). A comprehensive polymorph screen using techniques like PXRD and differential scanning calorimetry (DSC) would be necessary to identify and characterize any potential polymorphic forms.
Chromatographic and Other Separation Techniques for Purification and Purity Assessment
The purification and assessment of purity are critical steps following the synthesis of this compound. A range of chromatographic techniques would be employed to isolate the compound from reaction byproducts and to verify its homogeneity. The selection of a specific method depends on the scale of the purification and the physicochemical properties of the compound and its impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of organic compounds. For a molecule like this compound, a reversed-phase HPLC method would likely be effective. This would involve a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by the presence of a single peak in the chromatogram, and its area percentage is used to quantify the purity level.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be suitable for assessing its purity. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. The coupled mass spectrometer provides mass-to-charge ratio data, which aids in structural confirmation.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for column chromatography. A small amount of the sample is spotted onto a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent (eluent) moves up the plate by capillary action. The compound's retention factor (R_f), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic property under specific conditions.
The following table outlines hypothetical, yet typical, parameters that could be used for the chromatographic analysis of this compound, based on methods used for similar compounds.
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Parameter Measured |
| Analytical HPLC | C18 Silica Gel | Acetonitrile/Water Gradient | UV (e.g., at 254 nm) | Retention Time (t_R) |
| Preparative HPLC | C18 Silica Gel | Methanol/Water | UV | Fraction Collection |
| GC-MS | Polysiloxane (e.g., DB-5) | Helium (Carrier Gas) | Mass Spectrometry | Retention Time (t_R), m/z |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (30:70) | UV Light (254 nm) | Retention Factor (R_f) |
Column Chromatography is the standard method for purifying compounds on a larger scale. Using an appropriate adsorbent (e.g., silica gel) and a solvent system determined by TLC analysis, the crude product is separated into its components, allowing for the isolation of pure this compound.
Computational and Theoretical Investigations of 5 Thiophen 2 Yl Oxolan 2 One
Quantum Chemical Calculations of Electronic Structure and Bonding in 5-(Thiophen-2-yl)oxolan-2-one (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding characteristics of this compound. These computational methods are used to optimize the molecular geometry, revealing key parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), can accurately predict the three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. mdpi.comnih.gov
The electronic properties are elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. elixirpublishers.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, whereas the LUMO may have significant contributions from the electron-withdrawing carbonyl group of the oxolan-2-one (lactone) ring.
Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this molecule, the oxygen atom of the carbonyl group would represent a region of high negative potential (a nucleophilic site), while the hydrogen atoms on the thiophene ring would be areas of positive potential. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer, conjugative interactions, and the delocalization of electron density within the molecule. elixirpublishers.com
Table 1: Predicted vs. Typical Experimental Geometrical Parameters This table presents a hypothetical comparison based on DFT calculations for similar structures. Actual experimental values may vary.
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) | Typical Experimental Value |
|---|---|---|---|
| Bond Lengths (Å) | |||
| Thiophene Ring | C=C | 1.37 Å | 1.36 - 1.38 Å |
| C-C | 1.42 Å | 1.41 - 1.43 Å | |
| C-S | 1.76 Å | 1.71 - 1.78 Å | |
| Lactone Ring | C=O | 1.21 Å | 1.20 - 1.22 Å |
| C-O | 1.35 Å | 1.34 - 1.36 Å | |
| **Bond Angles (°) ** | |||
| Thiophene Ring | C-S-C | 91.5° | 91 - 93° |
| C-C-S | 110.3° | 110 - 112° |
Conformational Analysis and Dynamics via Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational flexibility and dynamic behavior of this compound in various environments, such as in a vacuum or in solution. abo.fi These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. chemrxiv.orgmdpi.com
A key area of interest for this molecule is the rotational freedom around the single bond connecting the thiophene ring to the oxolan-2-one ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. mdpi.com The simulations are governed by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations), which defines the potential energy of the system as a function of its atomic coordinates. mdpi.com
To simulate a realistic environment, the molecule is typically placed in a box of solvent molecules, like water, using models such as TIP4P. mdpi.com The simulation protocol generally involves an initial energy minimization step, followed by a period of equilibration at a specific temperature and pressure, and finally, a production run during which data is collected. mdpi.com Analysis of the resulting trajectory can reveal stable conformations, the frequency of transitions between them, and the formation of intramolecular or intermolecular hydrogen bonds if applicable. This information is critical for understanding how the molecule's shape and flexibility influence its interactions with biological targets. mdpi.com
Table 2: Key Parameters in a Typical Molecular Dynamics Simulation
| Parameter | Description | Example Value/Method |
|---|---|---|
| Force Field | Defines the potential energy function for atoms and bonds. | OPLS-AA, GROMOS |
| Solvent Model | Represents the solvent environment. | TIP4P, SPC/E (for water) |
| System Size | Number of atoms in the simulation box. | ~5000-10000 atoms |
| Temperature | The temperature at which the simulation is run. | 298 K (Room Temperature) |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| Simulation Time | The duration of the production run. | 10 - 100 nanoseconds (ns) |
Reaction Pathway Modeling and Transition State Characterization for Synthetic and Degradative Processes
Computational chemistry provides essential tools for modeling the reaction pathways involved in the synthesis and degradation of this compound. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The characterization of transition states is crucial as their energy determines the activation energy and, consequently, the rate of the reaction.
For synthesis, a plausible route could involve a variation of the Gewald reaction to form a functionalized thiophene, followed by steps to construct the γ-butyrolactone ring. semanticscholar.orgresearchgate.net Computational modeling can be used to investigate the mechanism of these steps, comparing different reagents or catalysts to predict the most efficient pathway.
For degradative processes, a likely pathway is the hydrolysis of the lactone ester bond, which would open the ring to form a γ-hydroxy carboxylic acid. Another potential degradation route involves the metabolic oxidation of the thiophene ring, which can lead to the formation of reactive thiophene S-oxides or epoxides. acs.org Quantum chemical methods, such as DFT, are employed to locate the transition state structure for each step. This involves optimization algorithms that search for a first-order saddle point on the potential energy surface. mdpi.com Once located, a frequency calculation is performed to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. esisresearch.org Calculating the energies of the reactants and the transition state allows for the determination of the reaction's activation barrier.
Table 3: Computational Steps for Reaction Pathway Analysis
| Step | Purpose | Computational Method |
|---|---|---|
| 1. Geometry Optimization | Find the lowest energy structures of reactants, intermediates, and products. | DFT (e.g., B3LYP/6-31G*) |
| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) or Berny algorithm |
| 3. Frequency Calculation | Confirm the nature of the stationary point (minimum or transition state) and calculate zero-point vibrational energy (ZPVE). | DFT Frequency Analysis |
| 4. IRC Calculation | Intrinsic Reaction Coordinate (IRC) calculation to confirm the transition state connects the desired reactant and product. | IRC methods |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules like this compound, which serves as a powerful method for structural validation when compared with experimental data. researchgate.net
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. mdpi.comuncw.edu Calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov Comparing the predicted spectrum with the experimental one can confirm the proposed structure and help assign specific peaks to individual atoms. github.io
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated using DFT. esisresearch.org These calculations produce a set of harmonic frequencies that correspond to the normal modes of vibration. However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other theoretical limitations. To correct for this, the computed frequencies are uniformly scaled by a factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. esisresearch.org This allows for a detailed assignment of the experimental IR and Raman bands to specific molecular vibrations, such as the characteristic C=O stretch of the lactone or the C-S stretching modes of the thiophene ring. researchgate.net
Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data This table illustrates the expected correlation between calculated and measured spectral values.
| Parameter | Predicted Value (DFT) | Expected Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR (ppm) | |||
| Thiophene H | 7.1 - 7.6 ppm | 7.0 - 7.5 ppm | Aromatic Protons |
| Lactone CH₂ | 2.5 - 3.0 ppm | 2.4 - 2.9 ppm | Methylene (B1212753) Protons |
| Lactone CH | 5.0 - 5.5 ppm | 4.9 - 5.4 ppm | Methine Proton |
| ¹³C NMR (ppm) | |||
| C=O | 175 - 180 ppm | 174 - 179 ppm | Lactone Carbonyl |
| Thiophene C | 125 - 145 ppm | 124 - 144 ppm | Aromatic Carbons |
| IR (cm⁻¹) | |||
| C=O Stretch | ~1785 cm⁻¹ (scaled) | 1760 - 1780 cm⁻¹ | Lactone Carbonyl |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. For analogues of this compound, QSAR modeling could be instrumental in designing new derivatives with enhanced therapeutic properties. nih.gov
The development of a QSAR model begins with a dataset of structurally related analogues for which the biological activity (e.g., inhibitory concentration, IC₅₀) has been experimentally determined. For each analogue, a set of molecular descriptors is calculated using computational software. These descriptors quantify various aspects of the molecule's physicochemical properties. brieflands.com
The final step is to build a mathematical model, often using multiple linear regression (MLR) or machine learning methods, that relates the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netrasayanjournal.co.in A statistically robust QSAR model can provide valuable insights into the structural features that are crucial for activity. nih.govbrieflands.com For instance, it might reveal that electron-withdrawing substituents on the thiophene ring enhance activity, or that the steric bulk around the lactone ring is detrimental. This knowledge can then guide the synthesis of new, more potent analogues.
Table 5: Common Molecular Descriptors in QSAR/SRR Studies
| Descriptor Class | Example Descriptors | Potential Relevance for this compound Analogues |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Influence on receptor binding through electrostatic interactions and reactivity. nih.gov |
| Steric | Molecular Volume, Surface Area, Molar Refractivity (MR) | Determines the fit of the molecule into a receptor's binding pocket. rasayanjournal.co.in |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets. brieflands.com |
| Topological | Balaban Index, Wiener Index | Encodes information about molecular size, shape, and branching. brieflands.com |
Molecular Docking Studies for Conceptual Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govnih.gov It is a fundamental tool in drug discovery for understanding ligand-receptor interactions and for virtual screening of compound libraries. japer.inmdpi.com For this compound, docking studies can be used to hypothesize its binding mode within the active site of a conceptual biological target.
The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the receptor. The ligand's structure is typically optimized using quantum chemical methods. The receptor structure is often obtained from a protein database (PDB). japer.in Docking software, such as AutoDock or GLIDE, then systematically explores various possible conformations and orientations of the ligand within the receptor's binding site. nih.gov
Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking or π-cation interactions involving the thiophene ring. mdpi.comnih.gov These studies can reveal which parts of the molecule are essential for binding and provide a rational basis for designing analogues with improved affinity and selectivity. rsc.org
Table 6: Potential Ligand-Receptor Interactions for this compound
| Type of Interaction | Involving Ligand Moiety | Potential Receptor Residues |
|---|---|---|
| Hydrogen Bonding | Carbonyl Oxygen (acceptor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine (donors) |
| Hydrophobic Interactions | Thiophene Ring, Lactone Ring (aliphatic part) | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| π-π Stacking | Thiophene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| π-Sulfur Interactions | Thiophene Ring (Sulfur atom) | Aromatic residues (e.g., Phenylalanine) |
| van der Waals Contacts | Entire Molecule | All residues in close proximity |
Exploration of Biological Activities of 5 Thiophen 2 Yl Oxolan 2 One and Its Analogues in Pre Clinical Contexts
Antimicrobial Efficacy Studies (In Vitro)
Thiophene (B33073) derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov While specific studies on 5-(Thiophen-2-yl)oxolan-2-one are limited, research on its analogues provides valuable insights into its potential antibacterial efficacy. For instance, certain thiophene derivatives have shown activity against drug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L. nih.gov Time-kill curve assays have demonstrated bactericidal effects for some of these compounds. nih.gov
An analogue, 5-(thiophen-2-yl)-1H-tetrazole (5TPh-1HT), has been shown to possess a broader spectrum of activity compared to its oxime derivative, exhibiting bactericidal effects against all tested strains with MICs ranging from 0.62 mg/ml to 1.25 mg/ml. researchgate.netindexcopernicus.com In contrast, the oxime derivative only showed bactericidal activity against Gram-negative Escherichia coli and Pseudomonas aeruginosa with MICs from 0.62 mg/ml to 2.5 mg/ml. researchgate.netindexcopernicus.com Both compounds displayed significant inhibitory activity against E. coli, S. aureus, P. aeruginosa, and Streptococcus spp. researchgate.netindexcopernicus.com Furthermore, some 2-thiophene carboxylic acid thioureides have been found to be active against both reference and multidrug-resistant Gram-negative clinical strains, with MICs ranging from 31.25 to 250 μg/mL. researchgate.net
| Compound/Analogue | Bacterial Strain(s) | Activity (MIC) |
|---|---|---|
| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16-32 mg/L (MIC50) |
| Thiophene Derivatives | Colistin-Resistant E. coli | 8-32 mg/L (MIC50) |
| 5-(Thiophen-2-yl)-1H-tetrazole | Various bacterial strains | 0.62-1.25 mg/ml |
| Thiophene-2-carbaldehyde (oxime derivative) | E. coli, P. aeruginosa | 0.62-2.5 mg/ml |
| 2-Thiophene Carboxylic Acid Thioureides | Gram-negative clinical strains | 31.25-250 µg/mL |
Antifungal Activity Evaluations (In Vitro)
Analogues of this compound have also been evaluated for their antifungal properties. For example, derivatives of α-methylene-γ-butyrolactone containing heterocyclic and phenyl rings have shown promising inhibitory activities against a variety of plant pathogenic fungi. researchgate.net The antifungal activity of these compounds was determined using the mycelium growth inhibition method against pathogens such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium graminearum. researchgate.net
Furthermore, some 2-thiophene carboxylic acid thioureides have exhibited antifungal activity with MICs ranging from 31.25 to 62.5 μg/mL. researchgate.net Di(hetero)arylamine derivatives based on the benzo[b]thiophene system have also been assessed for their antifungal activity against clinically relevant Candida, Aspergillus, and dermatophyte species, with the most active compounds showing a broad spectrum of activity, including against fluconazole-resistant fungi. nih.gov
| Compound/Analogue | Fungal Strain(s) | Activity (MIC) |
|---|---|---|
| α-Methylene-γ-butyrolactone derivatives | Various plant pathogenic fungi | Primary screening at 50 mg/L |
| 2-Thiophene Carboxylic Acid Thioureides | Candida albicans, Aspergillus niger | 31.25-62.5 µg/mL |
| Benzo[b]thiophene derivatives | Dermatophytes | Particularly low MICs |
Enzyme Inhibition Profiling (e.g., hydrolases, transferases, oxidoreductases)
The thiophene scaffold is a key component in the design of various enzyme inhibitors. Analogues of this compound have been investigated for their inhibitory effects on a range of enzymes.
Cyclooxygenase (COX): Diaryl thiophen derivatives have been studied as selective COX-2 inhibitors, which are important targets for anti-inflammatory drugs. nih.gov
Cyclin-Dependent Kinase 5 (CDK5): 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide was identified as a moderately potent inhibitor of CDK5, a key enzyme in neuronal processes. nih.gov
γ-Butyrolactones and Kinase Inhibition: Butyrolactone I, a γ-butyrolactone derivative, is a known inhibitor of cyclin-dependent kinases (CDKs) such as CDK1 and CDK5. nih.gov
| Compound/Analogue Class | Target Enzyme | Significance |
|---|---|---|
| Diaryl Thiophen Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamides | Cyclin-Dependent Kinase 5 (CDK5) | Neurodegenerative diseases |
| Butyrolactone I | CDK1, CDK5 | Cell cycle regulation, neuronal function |
Receptor Modulation and Binding Affinity Studies (In Vitro Assays)
Thiophene-containing molecules have been shown to interact with various receptors, acting as either agonists or antagonists. Bioisosteric replacement of benzene (B151609) rings with a thiophene ring in known potent GluN2B selective NMDA receptor antagonists has been well-tolerated, and in some cases, has led to increased GluN2B affinity. nih.govrsc.org This suggests that the thiophene ring can be a valuable substitute in the design of ligands targeting this receptor, which is implicated in neurodegenerative disorders. nih.govrsc.org
In other studies, 5-substituted 2-aminothiophenes have been identified as allosteric enhancers at the A1 adenosine (B11128) receptor. merckmillipore.com Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and shown to exhibit good affinity for cortical 5-HT3 receptors, with some acting as competitive antagonists. nih.gov The γ-butyrolactone scaffold has also been explored for its interaction with receptors, with some derivatives acting as ligands for the sigma-2 receptor. researchgate.net Alkyl-substituted γ-butyrolactones have also been shown to modulate GABAA receptor function. nih.gov
| Compound/Analogue Class | Target Receptor | Observed Effect |
|---|---|---|
| Thiophene Bioisosteres of Benzo mdpi.comannulene-scaffold Ligands | GluN2B-containing NMDA receptors | Antagonism, high affinity (Ki = 26 nM for one analogue) |
| 5-Substituted 2-aminothiophenes | A1 Adenosine Receptor | Allosteric enhancement |
| Thieno[2,3-d]pyrimidines | 5-HT3 Receptors | Antagonism (Ki = 67 nM for one analogue) |
| Functionalized γ-butyrolactones | Sigma-2 Receptor | Ligand binding |
| Alkyl-substituted γ-butyrolactones | GABAA Receptor | Modulation of receptor function |
Cell-Based Biological Assay Methodologies (e.g., antiproliferative activity against specific cell lines, apoptosis induction pathways, cellular uptake mechanisms)
The antiproliferative activity of thiophene and γ-butyrolactone analogues has been evaluated in various cancer cell lines. Derivatives of 2-amino thiophene have demonstrated significant antiproliferative potential in human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines, with some compounds showing efficacy comparable to or greater than the standard drug doxorubicin. nih.gov These compounds were also shown to have a protective effect on non-tumor mouse fibroblast (3T3) cells. nih.gov
Silyl (B83357) derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one, which contains a γ-butyrolactone core, have displayed better antiproliferative activity than the parent compound in several cell lines, with colon cancer cells being particularly sensitive. mdpi.com For example, two derivatives exhibited excellent antiproliferative activity in the HCT-116 colon cancer cell line with IC50 values of 1.3 μM and 1.6 μM. mdpi.com
Cell-based assays are crucial for understanding the mechanisms of action, including cell binding, endocytosis, and subsequent intracellular effects. nih.gov The MTT assay is a common method used to assess cell viability and the antiproliferative effects of compounds. mdpi.comcomu.edu.tr
| Compound/Analogue | Cell Line | Activity (IC50) |
|---|---|---|
| 2-Amino Thiophene Derivatives | HeLa, PANC-1 | Significant antiproliferative potential |
| Silyl derivative of 3,4-dibromo-5-hydroxy-furan-2(5H)-one (Compound 3a) | HCT-116 (Colon Cancer) | 1.3 µM |
| Silyl derivative of 3,4-dibromo-5-hydroxy-furan-2(5H)-one (Compound 3d) | HCT-116 (Colon Cancer) | 1.6 µM |
Mechanistic Investigations of Observed Biological Effects at the Molecular Level
Understanding the molecular mechanisms underlying the biological activities of this compound and its analogues is crucial for their development as therapeutic agents. For antimicrobial thiophene derivatives, treatment has been shown to result in increased membrane permeabilization and reduced adherence of bacteria to host cells. nih.gov Molecular docking studies suggest that these compounds may bind to outer membrane proteins of bacteria. nih.gov
In the context of antifungal α-methylene-γ-butyrolactone derivatives, the mechanism of action is thought to involve causing cell deformation, reducing the number of intracellular mitochondria, thickening the cell wall, and increasing the permeability of the cell membrane. researchgate.net The biological activities of sesquiterpene lactones containing an α-methylene-γ-lactone moiety are often attributed to their ability to react with thiol groups of proteins via Michael addition, thereby modulating their biological functions. mdpi.com
For γ-butyrolactone derivatives with neuroprotective effects, the proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and the autophagy process. mdpi.com The formation of γ-butyrolactone from the furan (B31954) ring of the prodrug tegafur (B1684496) has been shown to inhibit tumor cell angiogenesis. nih.gov
In Vitro Structure-Activity Relationship (SAR) Derivations for this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For thiophene-containing compounds, SAR studies have revealed key structural features that influence their efficacy. In a series of diaryl thiophenes acting as selective COX-2 inhibitors, quantitative structure-activity relationship (QSAR) studies indicated that partial charge, shape, hydrophobicity, and electronic descriptors contribute to their inhibitory activity. nih.gov
For antifungal α-benzylidene-γ-lactone derivatives, SAR analysis has shown that the presence of electron-withdrawing substituents at the meta- or para-positions of the benzylidene ring improves the activity. nih.gov In the case of di(hetero)arylamine derivatives of the benzo[b]thiophene system, the presence of hydroxy groups on the aryl moiety proved to be essential for their antifungal activity. nih.gov The planarity of the thiophene ring may also contribute to the binding of ligands to their target receptors. nih.gov
Future Research Directions and Unexplored Avenues for 5 Thiophen 2 Yl Oxolan 2 One
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research on 5-(Thiophen-2-yl)oxolan-2-one should prioritize the exploration of novel and sustainable synthetic routes that offer improvements in terms of yield, atom economy, and reduced environmental impact over classical methods.
Green Chemistry Approaches: Investigation into green synthetic strategies is paramount. This could involve the use of renewable starting materials, eco-friendly solvents, and catalytic systems that minimize waste generation. For instance, exploring the synthesis from biomass-derived precursors would align with the principles of sustainable chemistry.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future studies could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound. A whole-cell biocatalytic approach could also be a promising avenue for a greener synthesis of related γ-butyrolactones.
Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. Developing a flow-based synthesis for this compound could lead to a more efficient and scalable production method. Research in this area could draw inspiration from established flow syntheses of other lactones and heterocyclic compounds.
One-Pot Syntheses: Designing one-pot multi-component reactions would streamline the synthetic process by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing solvent usage. The development of a one-pot annelation procedure for the conversion of appropriate precursors into the target α-alkylidene-γ-butyrolactones could be a valuable strategy.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, use of renewable resources. | Sourcing of bio-based starting materials, use of green solvents and catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. | Screening for and engineering of suitable enzymes, optimization of reaction conditions. |
| Flow Chemistry | Improved safety, scalability, and efficiency. | Reactor design, optimization of flow parameters, integration of in-line purification. |
| One-Pot Synthesis | Increased efficiency, reduced waste and resource consumption. | Design of novel multi-component reactions, catalyst development. |
Comprehensive Exploration of Undiscovered Reactivity Profiles
The unique juxtaposition of the electron-rich thiophene (B33073) ring and the electrophilic γ-butyrolactone moiety in this compound suggests a rich and potentially unexplored reactivity profile. A comprehensive investigation into its chemical behavior is crucial for understanding its stability, degradation pathways, and potential for further functionalization.
Electrophilic Aromatic Substitution: The thiophene ring is known to undergo electrophilic substitution reactions. Future research should systematically explore reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation on the thiophene moiety of this compound. Understanding the regioselectivity of these reactions will be critical.
Nucleophilic Acyl Substitution and Ring-Opening: The γ-butyrolactone ring is susceptible to nucleophilic attack at the carbonyl carbon, potentially leading to ring-opening. A systematic study with a variety of nucleophiles (e.g., amines, alcohols, Grignard reagents) would provide valuable insights into the stability of the lactone and open avenues for the synthesis of new derivatives. The influence of the thiophene substituent on the reactivity of the lactone carbonyl should be a key focus.
Reactions at the α- and γ-Positions: The methylene (B1212753) groups adjacent to the carbonyl (α-position) and the thiophene ring (γ-position) could be sites for functionalization. For instance, deprotonation at the α-position could be followed by alkylation or aldol-type reactions. The potential for radical reactions at the γ-position should also be explored.
Cycloaddition Reactions: Thiophene and its derivatives can participate in cycloaddition reactions, particularly when the aromaticity is disrupted, for example, through oxidation to a thiophene S-oxide. Investigating the potential of this compound to act as a diene or dienophile in cycloaddition reactions could lead to the synthesis of complex polycyclic structures.
A summary of potential reactivity explorations is provided in Table 2.
Table 2: Proposed Reactivity Studies for this compound
| Reaction Type | Potential Outcome | Key Research Questions |
| Electrophilic Aromatic Substitution | Functionalization of the thiophene ring. | What is the regioselectivity of the substitution? How does the lactone moiety influence the reactivity? |
| Nucleophilic Acyl Substitution | Ring-opening of the lactone. | What is the reactivity towards different nucleophiles? Can the reaction be controlled to achieve selective functionalization? |
| Functionalization at α/γ positions | Introduction of new substituents. | Can the α- and γ-positions be selectively functionalized? What are the optimal reaction conditions? |
| Cycloaddition Reactions | Synthesis of novel polycyclic compounds. | Can the compound participate in Diels-Alder or other cycloaddition reactions, either directly or after modification? |
Advanced Structural and Conformational Analysis in Solution and Solid State
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to predicting its physical properties and biological activity. Future research should employ a combination of experimental and computational techniques to elucidate its structure in both the solid and solution states.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. Obtaining a high-quality crystal structure of this compound would provide precise information on bond lengths, bond angles, and the relative orientation of the thiophene and lactone rings. This would also reveal details about intermolecular interactions in the crystal lattice.
NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide valuable information about the solution-state conformation and the dynamics of the molecule. Studies in different solvents could reveal the influence of the environment on the conformational equilibrium. The use of lanthanide shift reagents could also aid in the detailed conformational analysis of the lactone ring.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the stable conformers of this compound and to calculate their relative energies. These theoretical studies would complement the experimental data and provide a deeper understanding of the factors governing its conformational preferences.
A summary of the proposed structural analysis techniques is presented in Table 3.
Table 3: Techniques for Structural and Conformational Analysis
| Technique | Information Gained | Key Research Objectives |
| X-ray Crystallography | Precise solid-state structure, bond parameters, intermolecular interactions. | Obtain a high-resolution crystal structure. |
| NMR Spectroscopy | Solution-state conformation, conformational dynamics, intramolecular distances. | Determine the preferred conformation in different solvents, study dynamic processes. |
| Computational Modeling | Prediction of stable conformers, relative energies, geometric parameters. | Complement experimental data, understand the forces driving conformational preferences. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are transforming the field of chemistry by enabling the rapid prediction of molecular properties and the design of new molecules with desired characteristics. Future research on this compound should leverage these powerful tools.
Property Prediction: ML models can be trained on existing datasets of thiophene and lactone-containing compounds to predict various properties of this compound and its derivatives, such as solubility, toxicity, and potential biological activities. This would allow for the rapid screening of virtual libraries of related compounds.
De Novo Design: Generative AI models can be used to design novel derivatives of this compound with optimized properties. By defining a desired property profile, these models can propose new chemical structures that are likely to exhibit those properties, thereby accelerating the discovery of new functional molecules.
Reaction Prediction and Optimization: AI tools can also be employed to predict the outcomes of chemical reactions and to optimize synthetic routes. This could be particularly useful in the development of novel and sustainable synthetic pathways for this compound.
Expanding the Scope of Biological Evaluation to New Target Classes (In Vitro/Pre-clinical)
Given that both thiophene and γ-butyrolactone moieties are present in numerous biologically active compounds, a broad and systematic evaluation of the biological activity of this compound is warranted.
Broad-Spectrum Screening: The compound should be screened against a diverse range of biological targets, including enzymes, receptors, and ion channels, to identify any potential therapeutic applications. High-throughput screening campaigns could be employed for this purpose.
Target-Based Screening: Based on the structural similarity to known bioactive molecules, this compound could be specifically tested against relevant target classes. For example, its potential as an anti-inflammatory, antimicrobial, or anticancer agent could be investigated.
In Vitro and Pre-clinical Studies: Any promising hits from initial screenings should be followed up with more detailed in vitro and, eventually, pre-clinical studies to validate their activity and to assess their potential as drug candidates.
Investigation of Polymerization Behavior and Macromolecular Applications
The presence of the lactone ring suggests that this compound could potentially undergo ring-opening polymerization to produce novel polyesters.
Polymer Synthesis and Characterization: Future research should explore the polymerization of this compound using various initiators and catalysts. The resulting polymers should be thoroughly characterized in terms of their molecular weight, thermal properties, and mechanical properties.
Material Properties: The incorporation of the thiophene ring into the polymer backbone could impart interesting electronic or optical properties. The potential of these new materials in applications such as organic electronics or as biodegradable plastics should be investigated.
Addressing Challenges in Scale-Up and Process Optimization for Academic Research.
For any promising compound, the ability to produce it in larger quantities is crucial for further research and development. Addressing the challenges of scaling up the synthesis of this compound from the laboratory to a larger scale is an important future direction.
Process Optimization: The chosen synthetic route should be optimized to maximize yield and purity while minimizing cost and environmental impact. This will involve a systematic study of reaction parameters such as temperature, concentration, and catalyst loading.
Purification Strategies: Developing efficient and scalable purification methods will be essential for obtaining the compound in high purity on a larger scale.
Safety Assessment: A thorough evaluation of the potential hazards associated with the synthesis and handling of this compound and its intermediates will be necessary for a safe scale-up.
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-(Thiophen-2-yl)oxolan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thiophene-substituted lactones typically involves Friedel-Crafts acylation or cyclization reactions. For example, Friedel-Crafts acylation using thiophene derivatives (e.g., 4-ethylbenzoyl chloride) with Lewis acid catalysts (e.g., AlCl₃) can introduce acyl groups to the thiophene ring, followed by lactonization . Another approach involves reacting 5-methylene-1,3-dioxolan-2-ones with amines or sulfur-containing nucleophiles to form the oxolanone core . Reaction conditions such as solvent polarity, temperature (e.g., reflux in dichloromethane), and catalyst loading are critical for optimizing yields.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the lactone ring and thiophene substituent. For example, the carbonyl group (C=O) of the lactone resonates at ~170–180 ppm in ¹³C NMR .
- X-ray Crystallography : Programs like SHELX are widely used for resolving crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
Advanced Research Questions
Q. How does the electron-withdrawing thiophene substituent influence the reactivity of the lactone ring in nucleophilic reactions?
- Methodological Answer : The thiophene ring’s electron-rich nature can stabilize adjacent electrophilic centers via resonance, altering the lactone’s reactivity. For instance, in nucleophilic ring-opening reactions, the thiophene may direct attack to specific positions. Computational studies using density-functional theory (DFT) can model electron density distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) validate these effects .
Q. What computational strategies are employed to predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, is used to compute electron correlation energies and predict frontier molecular orbitals (HOMO/LUMO) .
- Molecular Dynamics (MD) Simulations : These assess solvent interactions and conformational stability, particularly for understanding solubility and aggregation behavior in biological systems .
Q. How can structural modifications of this compound enhance its biological activity, such as enzyme inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introducing substituents like hydroxyl or halogen groups at specific positions can modulate binding affinity. For example, 5-(1-Hydroxyethyl)oxolan-2-one derivatives show enhanced enzyme inhibition due to hydrogen bonding with active sites .
- In Silico Docking : Tools like AutoDock Vina predict interactions with target enzymes (e.g., cytochrome P450), guiding rational design .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Systematic Parameter Screening : Vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .
- Purity Assessment : Use HPLC or GC-MS to detect by-products (e.g., unreacted thiophene or over-oxidized species) that may skew yield calculations .
Experimental Design Considerations
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
